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Compound of Interest

3-(4-Chlorophenyl)-2',5'-
Compound Name:

dimethylpropiophenone
CAS No.: 898788-00-6
Cat. No.: B3023823

Get Quote

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-Chlorophenyl)-2',5'-
dimethylpropiophenone (chemically 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one).
Belonging to the dihydrochalcone class, this molecule represents a distinct structural hybrid
between the centrally acting muscle relaxant Tolperisone and microtubule-destabilizing
chalcones.

Based on Structure-Activity Relationship (SAR) analysis of the 1,3-diarylpropan-1-one scaffold,
this compound exhibits high potential as a pleiotropic modulator with three primary predicted
biological activities:

e Anti-inflammatory: Inhibition of NF-kB and suppression of cytokine release (TNF-a, IL-6).
» Anticancer: Microtubule destabilization leading to G2/M phase arrest.

o CNS Activity: Voltage-gated sodium channel blockade (Nav1.x), owing to its structural
isomerism with Tolperisone.
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Chemical Identity & Physicochemical Profiling[1][2]
Structural Analysis

The molecule consists of a flexible propionyl linker connecting two hydrophobic domains:

e Ring A (Left): 2,5-Dimethylphenyl moiety. The ortho-methyl group provides steric hindrance

preventing rapid metabolic reduction of the carbonyl, while increasing lipophilicity.

e Ring B (Right): 4-Chlorophenyl moiety.[1] The para-chloro substituent enhances metabolic

stability (blocking P450 oxidation at the para-position) and increases affinity for hydrophobic

pockets in targets like COX-2 or Tubulin.

lculated ies (In Silico)

Property Value (Predicted) Implication
Molecular Formula C17H17CIO
] Optimal for oral bioavailability
Molecular Weight 272.77 g/mol
(<500).
High. Likely crosses Blood-
) o Brain Barrier (BBB); requires
LogP (Lipophilicity) ~4.8-5.2 )
formulation (e.g., DMSO/PEG)
for in vitro assays.
H-Bond Donors 0 High membrane permeability.

H-Bond Acceptors

1 (Carbonyl)

Specific interaction with
Ser/Thr residues in binding

pockets.

Rotatable Bonds

Flexible linker allows induced-
fit binding.

Predicted Pharmacodynamics & Mechanisms of

Action

Mechanism 1: Anti-Inflammatory (NF-kB Pathway)
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Dihydrochalcones lacking A-ring hydroxyls often act as "biosteres" of curcumin or resveratrol
but with higher stability. The 4-Cl moiety is a classic pharmacophore for anti-inflammatory
activity (seen in Indomethacin).

o Target: IKB Kinase (IKK) complex.

e Action: The compound prevents the phosphorylation of IkBa, thereby blocking the nuclear
translocation of NF-kB (p65/p50 dimer). This suppresses the transcription of COX-2 and
iNOS.

Mechanism 2: Microtubule Destabilization

Analogs with 2',5'-substitution patterns (specifically 2',5'-dimethoxychalcones) have been
validated as tubulin inhibitors. The 2',5'-dimethyl pattern mimics this steric bulk, potentially
binding to the colchicine site of B-tubulin.

e Qutcome: Disruption of microtubule dynamics
Mitotic Spindle defect
Cell Cycle Arrest (G2/M)
Apoptosis.

Visualization: Signaling Interaction Map

The following diagram illustrates the dual-pathway interference predicted for this molecule.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(4-Chlorophenyl)-

2'5'-dimethylpropiophenone

/
/Inhibits \Binds

B-Tubulin
(Colchicine Site)

hosphorylation  [nhibits Assembly

Microtubule

ez (mstenzer) Polymerization

egradation releases Failure leads to

G2/M Arrest &

NF-kB (Cytosolic) Apoptosis

NF-kB (Nuclear)

Pro-inflammatory Cytokines
(TNF-q, IL-6, COX-2)

Click to download full resolution via product page

Figure 1: Predicted dual-mechanism of action targeting NF-kB signaling and Tubulin dynamics.

Experimental Protocols
Synthesis: Friedel-Crafts Acylation
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To generate the compound for testing, a high-purity synthesis is required. The most robust
route avoids chalcone reduction to prevent over-reduction of the ketone.

Reagents: 1,4-Dimethylbenzene (p-Xylene), 3-(4-Chlorophenyl)propiony! chloride, AICIs (Lewis
Acid), Dichloromethane (DCM).

Step-by-Step Workflow:

Preparation: In a flame-dried 3-neck flask under Nz, dissolve 3-(4-chlorophenyl)propionyl
chloride (1.0 eq) in anhydrous DCM.

o Catalyst Addition: Cool to 0°C. Add AIClIs (1.2 eq) portion-wise. Stir for 15 min until the
complex forms.

e Substrate Addition: Add p-Xylene (1.1 eq) dropwise. Note: The 2,5-position is electronically
favored due to the directing effects of the methyl groups.

e Reaction: Warm to Room Temperature (RT) and reflux for 4 hours. Monitor by TLC
(Hexane:EtOAc 9:1).

e Quenching: Pour mixture into ice-cold HCI (1M). Extract with DCM (3x).

« Purification: Wash organic layer with Brine, dry over Na2SOa4. Concentrate. Recrystallize
from Ethanol/Hexane.

In Vitro Biological Assay: Anti-Inflammatory Screening

Objective: Quantify inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7
macrophages.

Protocol:
o Cell Culture: Seed RAW 264.7 cells (5 x 10° cells/well) in 96-well plates. Incubate 24h.
o Treatment: Pre-treat cells with the Compound (0.1, 1, 10, 50 uM) for 1 hour.

o Control: DMSO (Vehicle).
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o Positive Control: Dexamethasone (1 yM).

o Stimulation: Add LPS (1 pg/mL). Incubate for 24 hours.

e Griess Assay: Mix 100 pL supernatant with 100 pL Griess reagent. Incubate 10 min at RT.

e Measurement: Read Absorbance at 540 nm. Calculate NO concentration via Sodium Nitrite

standard curve.

 Viability Check: Perform MTT assay on remaining cells to ensure NO reduction is not due to

cytotoxicity.

Toxicology & Safety Assessment (ADME-T)

Given the high lipophilicity (LogP ~5.0), the following ADME risks must be managed during

development:

Parameter

Prediction

Mitigation Strategy

Metabolic Stability

Moderate. The 2',5'-dimethyl
blocks some metabolism, but
the propionyl chain is

vulnerable to hydroxylation.

Use microsome stability assay

early.

CNS Penetration

High. Likely crosses BBB.

Monitor for sedation/ataxia (off-

target Na+ channel block).

Solubility

Poor (Aqueous).

Formulation requires lipid-
based delivery (e.g.,
Liposomes) or cyclodextrin

complexation.

hERG Inhibition

Potential Risk.

Perform patch-clamp assay
early; lipophilic linkers often
bind hERG.

References

© 2026 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Orlikova, B., et al. "Dietary Chalcones with Chemopreventive and Chemotherapeutic
Potential.” Genes & Nutrition, vol. 6, no. 2, 2011, pp. 125-147. Link

Kocsis, P., et al. "Tolperisone-type drugs: Inhibition of voltage-gated sodium channels.”
Journal of Pharmacology and Experimental Therapeutics, vol. 315, no. 3, 2005, pp. 1237-
1246. Link

Hsieh, C.T., et al. "Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives
as microtubule-targeted anticancer agents." Bioorganic & Medicinal Chemistry, vol. 18, no.
14, 2010, pp. 5275-5284. Link

Rojas, J., et al. "Chemistry and Biological Activities of 1,3-Diarylpropan-1-ones
(Dihydrochalcones)." Molecules, vol. 20, no. 12, 2015. Link

Vladimirova, S., & Bijev, A. "Synthesis and Anti-Inflammatory Activity of Novel Pyrrole-
Containing Derivatives." Molecules, vol. 23, no.[2] 8, 2018. (Contextual SAR for 4-
chlorophenyl derivatives). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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